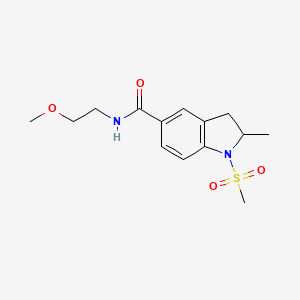![molecular formula C20H22N2O3 B4741289 2-ethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4741289.png)
2-ethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide
Descripción general
Descripción
2-ethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide, also known as EMEB, is a synthetic compound that belongs to the family of benzamide derivatives. EMEB has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
2-ethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide acts as a selective antagonist of the 5-HT7 receptor, which is a G protein-coupled receptor that is predominantly expressed in the brain. The 5-HT7 receptor is involved in the regulation of various physiological and behavioral processes, including circadian rhythms, memory, and learning. By blocking the activity of the 5-HT7 receptor, this compound can modulate these processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to modulate circadian rhythms, enhance memory, and improve learning. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-ethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide in lab experiments is its high affinity and selectivity for the 5-HT7 receptor. This allows researchers to study the role of the 5-HT7 receptor in various physiological and behavioral processes. However, one limitation of using this compound is its potential off-target effects, which can complicate the interpretation of the results. Additionally, the high cost of this compound can limit its use in some research settings.
Direcciones Futuras
There are several future directions for the study of 2-ethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide. One potential direction is the development of more selective and potent compounds that target the 5-HT7 receptor. Another direction is the study of the role of the 5-HT7 receptor in other physiological and behavioral processes, such as anxiety and depression. Additionally, the development of new animal models and experimental paradigms can further advance our understanding of the role of the 5-HT7 receptor in the brain.
Conclusion
In conclusion, this compound is a synthetic compound that has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has a high affinity and selectivity for the serotonin 5-HT7 receptor, which is involved in the regulation of various physiological and behavioral processes. This compound has been shown to modulate circadian rhythms, enhance memory, and improve learning in animal studies. However, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Aplicaciones Científicas De Investigación
2-ethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the serotonin 5-HT7 receptor, which is involved in the regulation of various physiological and behavioral processes. This compound has been used as a tool compound to study the role of the 5-HT7 receptor in the regulation of circadian rhythms, memory, and learning.
Propiedades
IUPAC Name |
2-ethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-19-7-5-4-6-16(19)20(23)21-11-10-14-13-22-18-9-8-15(24-2)12-17(14)18/h4-9,12-13,22H,3,10-11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCPLKMBYVVNDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CNC3=C2C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxy-5-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4741206.png)

![2-[(4-chlorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide](/img/structure/B4741232.png)
![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4741235.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4741236.png)




![1-(ethylsulfonyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4741268.png)
![2-({[3-(anilinocarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4741274.png)
![2-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzamide](/img/structure/B4741276.png)
![4-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4741281.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4741284.png)